(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one
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Overview
Description
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-Octahydro-4a(2H)-isoquinolinol
- 2H-Pyrido[4,3-b]-1,4-oxazine, octahydro-, (4aS,8aS)
- 2H,5H-Pyrano[4,3-b]-1,4-oxazine, hexahydro-, (4aS,8aS)
Uniqueness
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-6(2H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
50640-74-9 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,7,8,8a-hexahydro-1H-isoquinolin-6-one |
InChI |
InChI=1S/C16H21NO/c1-17-10-9-16(13-5-3-2-4-6-13)11-15(18)8-7-14(16)12-17/h2-6,14H,7-12H2,1H3/t14-,16-/m1/s1 |
InChI Key |
FFBSKTNIGLGNQP-GDBMZVCRSA-N |
Isomeric SMILES |
CN1CC[C@@]2(CC(=O)CC[C@@H]2C1)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2(CC(=O)CCC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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